molecular formula C3H6Si3 B3121665 1,3,5-Trisilacyclohexane CAS No. 291-27-0

1,3,5-Trisilacyclohexane

Cat. No. B3121665
CAS RN: 291-27-0
M. Wt: 126.33 g/mol
InChI Key: AQCGGWLVGXEWAN-UHFFFAOYSA-N
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Description

1,3,5-Trisilacyclohexane, also known as 1,1,3,3,5,5-Hexamethylcyclotrimethylenetrisilane or 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane, is a chemical compound with the formula C9H24Si3 . It has a molecular weight of 216.5434 .


Synthesis Analysis

The synthesis of this compound has been achieved by the conversion of 1,1,3,3,5,5-hexamethoxytrisilacyclohexane with LiAlH4 in diethyl ether . An improvement of the workup procedure of 1 was found to double the original yield of 1 .


Molecular Structure Analysis

The structure of this compound in the gaseous phase has been determined . It adopts a chair conformation in the solid state . The Si–C bond lengths as well as all angles of this compound in the solid state have similar dimensions compared to the structure in the gaseous phase .


Chemical Reactions Analysis

Hexadentate poly-Lewis acids (PLA) based on this compound backbones bearing two alkynyl groups attached to each of the silicon atoms have been prepared . A rigid hexadentate PLA bearing six Lewis-acidic catecholatoboryl-substituents was prepared by a tin-boron exchange reaction .


Physical And Chemical Properties Analysis

This compound has a boiling point of 135°C, a density of 0.9001 g/mL, a flash point of 11°C , and a melting point of 269.28°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Synthesis and Crystal Structure

    The improved synthesis and crystal structure of 1,3,5-trisilacyclohexane have been explored. This compound adopts a chair conformation in the solid state, with its Si–C bond lengths and angles closely resembling those in the gaseous phase (Weisheim, Stammler, & Mitzel, 2015).

  • Gas-phase Structure Comparison

    Gas-phase structure analysis of this compound compared it to cyclohexane and cyclohexasilane, revealing its unique flatness due to the large Si–C–Si bond angles (Arnason & Oberhammer, 2001).

Chemical Reactivity and Modifications

  • Functionalization with Tin-Functionalised Ethynyl Groups

    The reaction of 1,3,5-triethynyl-1,3,5-trimethyl-1,3,5-trisilacyclohexane with (dimethylamino)trimethylstannane yielded a tin-functionalised ethynyl compound, showcasing its potential for functional group modifications (Weisheim, Stammler, & Mitzel, 2015).

  • Si-Fluorinated Derivatives and Reactions

    The formation of Si-fluorinated 1,3,5-trisilacyclohexanes has been studied, revealing interesting reactivity patterns, such as methylation of Si—F groups (Fritz & Portner, 1975).

Applications in Lewis Acid Chemistry

Conformational Analysis

  • Conformational Behavior and Structure: Research on monosubstituted 1,3,5-trisilacyclohexanes like 1-N,N-dimethylamino-1,3,5-trisilacyclohexane gives insight into its structural and conformational properties, crucial for understanding its chemical behavior (Phien, Kuzmina, Arnason, Jónsdóttir, & Shlykov, 2021).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

InChI

InChI=1S/C3H6Si3/c1-4-2-6-3-5-1/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCGGWLVGXEWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1[Si]C[Si]C[Si]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

291-27-0
Record name 1,3,5-Trisilacyclohexane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

ANone: The molecular formula of 1,3,5-trisilacyclohexane is Si3C3H12. Its molecular weight is 132.32 g/mol.

A: Both in the solid state and the gas phase, this compound predominantly adopts a chair conformation. [, ]

A: The chair conformation is observed in both phases. The bond lengths and angles are similar, indicating consistency in its structure regardless of the phase. []

A: NMR spectroscopy (1H, 13C, and 29Si) and mass spectrometry are commonly employed for structural analysis. Infrared (IR) spectroscopy is also used to identify specific functional groups within the molecule. [, , , , , ]

ANone: Several methods exist:

  • Direct synthesis from chloromethanes and silicon: This approach, often utilizing a copper catalyst, leads to the formation of various linear and cyclic carbosilanes, including this compound. [, ]
  • Pyrolysis of methylsilanes: Heating methylsilanes like tetramethylsilane (Si(CH3)4) at high temperatures yields a mixture of carbosilanes, with this compound being a significant product. [, ]
  • Organometallic synthesis: This method allows for the controlled introduction of specific substituents. For instance, reactions of appropriately substituted linear carbosilanes with magnesium can yield 1,3,5-trisilacyclohexanes with desired functionalities. []

ANone: The substituents significantly influence reactivity:

  • Chlorine substituents: Perchlorinated derivatives like (Cl2SiCCl2)3 readily undergo reactions with nucleophiles such as LiPMe2, leading to the formation of ylides. []
  • Methyl substituents: Si-methylation generally decreases the reactivity of the ring towards nucleophilic attack compared to Si-chlorinated analogs. []
  • Bulky substituents: Introducing bulky groups like tert-butyl groups can hinder reactions at certain positions due to steric hindrance. []

A: Yes, under specific conditions, ring opening can occur. For example, reactions of certain C-brominated 1,3,5-trisilacyclohexanes with strong bases like butyllithium can lead to ring opening and the formation of linear carbosilanes. []

ANone: While not currently used as pharmaceuticals, their unique properties make them interesting for various applications:

  • Precursors for silicon carbide (SiC): this compound serves as a promising single-source precursor for the production of high-quality SiC thin films via thermal chemical vapor deposition (CVD). []
  • Porous materials: Derivatives of this compound, particularly those containing ethoxy groups, can be used to create mesoporous organosilicas (MOS) with high surface areas, which are valuable in applications like catalysis and separation. [, ]
  • Tridentate Lewis acids: Functionalized 1,3,5-trisilacyclohexanes bearing three ethynyl groups can act as tridentate Lewis acids. These molecules, after further modification with boron or metal centers, can bind to Lewis bases and potentially find use in host-guest chemistry or as catalysts. [, ]

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